Dopamine-d4 hydrochloride

Overview

Description

Dopamine-d4 Hydrochloride is an endogenous catecholamine that exhibits α and β-adrenergic activity and serves as an activator of D1DR, D2DR, D3DR, D4DR, and D5DR . It is a monoamine compound with positive inotropic activity . Dopamine is a naturally occurring catecholamine formed by decarboxylation of dehydroxyphenylalanine and a precursor of norepinephrine and epinephrine .

Synthesis Analysis

Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first, rate-limiting, reaction involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic l-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA .

Molecular Structure Analysis

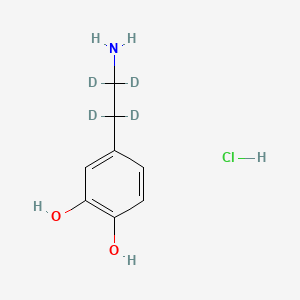

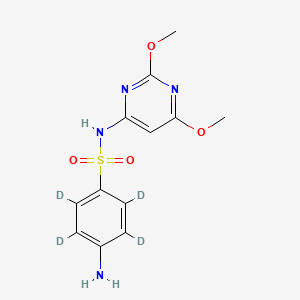

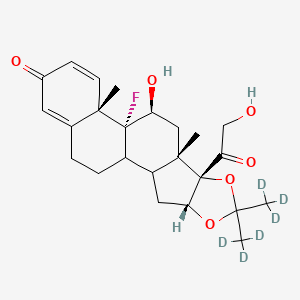

The molecular formula of Dopamine-d4 Hydrochloride is C8H12ClNO2 . The molecular weight is 193.66 g/mol . The InChI is InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7 (10)8 (11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2; .

Chemical Reactions Analysis

Dopamine-d4 Hydrochloride is involved in several chemical reactions. For example, it is used in the spectrophotometric determination of dopamine in bulk and dosage forms . The reaction involves concentration and volume of DNP, PPI, and NaOH; temperature; reaction time; order of addition; and stability of the developed chromogen .

Physical And Chemical Properties Analysis

The physical and chemical properties of Dopamine-d4 Hydrochloride include a molecular weight of 193.66 g/mol, hydrogen bond donor count of 4, hydrogen bond acceptor count of 3, and rotatable bond count of 2 .

Scientific Research Applications

Neurotransmitter Synthesis and Function

Dopamine-d4 hydrochloride is used to study the synthesis and function of dopamine as a neurotransmitter. It helps in understanding the two-step enzymatic process where tyrosine is converted into L-DOPA and then into dopamine . This research is crucial for insights into motor output, motivation, reward, learning, memory, and endocrine regulation.

Neuropharmacology and Receptor Activity

Researchers utilize Dopamine-d4 hydrochloride to investigate the activity of dopamine receptors, particularly the D4 subtype. These studies often explore the receptor’s role in cognition, attention, and decision-making, which has implications for treating cognitive deficits associated with conditions like schizophrenia and attention-deficit/hyperactivity disorder .

Pathophysiological Role in Brain Disorders

Dopamine-d4 hydrochloride is instrumental in examining the pathophysiological role of the D4 receptor in various brain disorders. The receptor’s polymorphism has been linked to diseases such as attention-deficit hyperactivity disorder and schizophrenia, making it a target for therapeutic drug studies .

Neuroprotection Research

The compound is used in neuroprotection research, particularly in studying its antagonistic effects on the D4 receptor. This research has potential applications in developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Monoamine Oxidase Inhibition Studies

Dopamine-d4 hydrochloride aids in the study of monoamine oxidase (MAO) inhibition. By understanding how it interacts with MAO enzymes, scientists can develop better treatments for psychiatric and neurological disorders .

Dopamine Receptor-Interacting Proteins

The compound is also used to study the interaction between dopamine receptors and various proteins. These interactions are significant for understanding the modulation of synaptic transmission and the development of drugs that can target these interactions .

Mechanism of Action

Target of Action

Dopamine-D4 hydrochloride primarily targets the Dopamine D4 receptor (D4R) . This receptor is a G protein-coupled receptor and a member of the D2-like subfamily of dopamine receptors, which also includes D2R and D3R . The D4R plays important roles in cognition, attention, and decision making .

Mode of Action

Dopamine-D4 hydrochloride interacts with its target, the D4R, by activating different effectors through G-protein coupling . It also signals through interaction with a variety of proteins, collectively termed dopamine receptor-interacting proteins . This interaction results in positive chronotropic and inotropic effects on the myocardium, leading to increased heart rate and cardiac contractility .

Biochemical Pathways

The activation of D4R by Dopamine-D4 hydrochloride affects several biochemical pathways. Dopamine is a neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation . It modulates these functions by triggering slow-acting effects through the activation of dopamine receptors .

Pharmacokinetics

Dopamine, from which dopamine-d4 hydrochloride is derived, is synthesized from the amino acid tyrosine in a two-step enzymatic process . It is then transformed into noradrenaline/norepinephrine and adrenaline/epinephrine in other neurons or in the adrenal medulla .

Result of Action

The molecular and cellular effects of Dopamine-D4 hydrochloride’s action involve the modulation of various brain functions. Dopamine-D4 hydrochloride, acting through the D4R, regulates cognition, attention, decision making , and various brain functions including voluntary movement . It also influences the balance of emotional experience .

Action Environment

Environmental factors, particularly cultural factors, can influence the action of Dopamine-D4 hydrochloride. For instance, carriers of certain polymorphisms of the D4R gene, which Dopamine-D4 hydrochloride targets, may show culturally typical response patterns . This suggests that the compound’s action, efficacy, and stability can be influenced by the cultural environment of the individual .

Safety and Hazards

Dopamine-d4 Hydrochloride is used as a laboratory chemical. It is not advised for use in food, drugs, pesticides, or biocidal products . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name |

4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-URZLSVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661942 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203633-19-6 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203633-19-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)